molecular formula C8H10N2O3 B185281 Methyl 6-amino-2-methoxynicotinate CAS No. 149539-81-1

Methyl 6-amino-2-methoxynicotinate

Cat. No. B185281
CAS RN: 149539-81-1
M. Wt: 182.18 g/mol
InChI Key: OATKRFSWBXGFJT-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methoxynicotinate is a compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is a white solid and is used for research purposes .


Synthesis Analysis

The synthesis of Methyl 6-amino-2-methoxynicotinate has been reported in the literature . The optimized synthesis includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .


Molecular Structure Analysis

The InChI code for Methyl 6-amino-2-methoxynicotinate is 1S/C8H10N2O3/c1-12-7-5 (8 (11)13-2)3-4-6 (9)10-7/h3-4H,1-2H3, (H2,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 6-amino-2-methoxynicotinate are not detailed in the search results, the compound plays a crucial role in the synthesis of fused 2-pyridones .


Physical And Chemical Properties Analysis

Methyl 6-amino-2-methoxynicotinate is a white solid . The exact boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis Methods : Methyl 6-amino-2-methoxynicotinate is synthesized using microwave and flow reaction technologies, providing a valuable building block for the preparation of fused 2-pyridones (Jeges et al., 2011).

  • Pharmacological Applications : The compound is involved in the synthesis of various pharmaceuticals, such as 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, which are synthesized using green and efficient methods (Zolfigol et al., 2013). Additionally, derivatives of Methyl 6-amino-2-methoxynicotinate show potential as anticonvulsants and neurotoxic agents (Vamecq et al., 2000).

  • Chemical Properties : Studies have also focused on the chemical properties of Methyl 6-amino-2-methoxynicotinate, such as its stability and behavior under different conditions. For example, Nayak and Dogra (2004) investigated its solvatochromism and prototropism (Nayak & Dogra, 2004).

  • Antibacterial and Antiviral Properties : Certain derivatives have shown promise in antibacterial and antiviral applications. For instance, studies on 6-aminoquinolones, related to Methyl 6-amino-2-methoxynicotinate, indicate good antibacterial activity (Cecchetti et al., 1999), and derivatives have been investigated as inhibitors of uracil DNA glycosylases, which are important in antiviral research (Botta et al., 1994).

Safety And Hazards

Methyl 6-amino-2-methoxynicotinate may pose certain hazards. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 6-amino-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKRFSWBXGFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457201
Record name Methyl 6-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2-methoxynicotinate

CAS RN

149539-81-1
Record name Methyl 6-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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